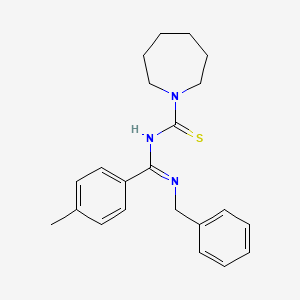
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a benzyl group, a p-tolyl group, and a carbothioamide functional group attached to an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with p-tolualdehyde to form an imine intermediate. This intermediate is then reacted with azepane-1-carbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.
相似化合物的比较
Similar Compounds
Azepane-1-carbothioamide: A simpler analog without the benzyl and p-tolyl groups.
N-aryl azepanes: Compounds with various aryl groups attached to the azepane ring.
Hydrazine-1-carbothioamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is unique due to the presence of both benzyl and p-tolyl groups, which can enhance its biological activity and specificity. The combination of these groups with the azepane ring and carbothioamide functional group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
属性
分子式 |
C22H27N3S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]azepane-1-carbothioamide |
InChI |
InChI=1S/C22H27N3S/c1-18-11-13-20(14-12-18)21(23-17-19-9-5-4-6-10-19)24-22(26)25-15-7-2-3-8-16-25/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,23,24,26) |
InChI 键 |
NIXRUXORTDNGIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
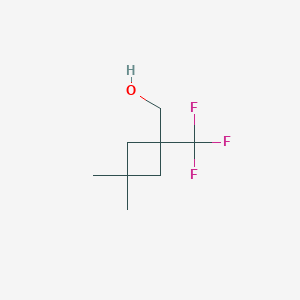
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
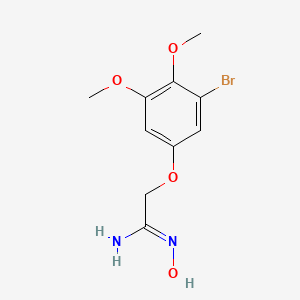
![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
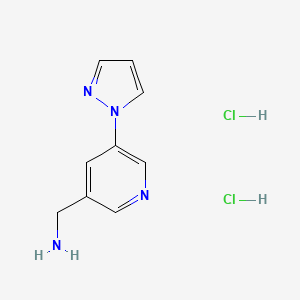
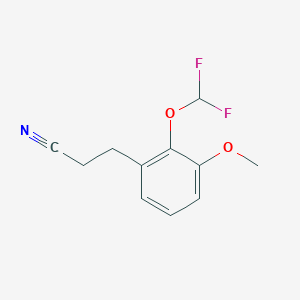
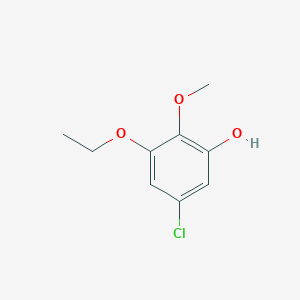
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
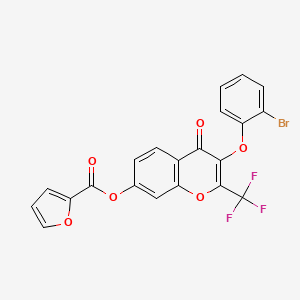
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
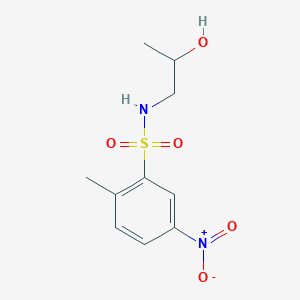
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
